molecular formula C14H21NO9 B177901 Dide-O-methylsimmondsin CAS No. 135074-86-1

Dide-O-methylsimmondsin

Cat. No.: B177901
CAS No.: 135074-86-1
M. Wt: 347.32 g/mol
InChI Key: MRQYIJOEUFLPMV-ADMGTIFDSA-N
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Description

Dide-O-methylsimmondsin is an organic compound belonging to the class of o-glycosyl compounds. These compounds are characterized by a sugar group bonded through one carbon to another group via an O-glycosidic bond . This compound has the molecular formula C14H21NO9 and a molecular weight of 347.32 g/mol. It is a glycoside, specifically a derivative of simmondsin, which is found in the seeds of the jojoba plant (Simmondsia chinensis).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dide-O-methylsimmondsin involves several steps, starting from the extraction of simmondsin from jojoba seeds. The key steps include:

    Extraction: Simmondsin is extracted from jojoba seeds using solvents such as methanol or ethanol.

    Hydrolysis: The extracted simmondsin undergoes hydrolysis to remove the methyl groups, resulting in the formation of this compound.

    Purification: The compound is then purified using chromatographic techniques to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Large-scale extraction: Using industrial-grade solvents and equipment to extract simmondsin from jojoba seeds.

    Controlled hydrolysis: Employing controlled hydrolysis conditions to ensure complete removal of methyl groups.

    Purification and crystallization: Utilizing advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Dide-O-methylsimmondsin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents such as thionyl chloride for chlorination reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Dide-O-methylsimmondsin has various scientific research applications, including:

Mechanism of Action

The mechanism of action of Dide-O-methylsimmondsin involves its interaction with specific molecular targets and pathways. It is known to regulate lipid metabolism by influencing the expression of genes related to lipid metabolism . The compound affects pathways involved in lipid absorption and storage, thereby exerting its effects on body weight and fat accumulation.

Comparison with Similar Compounds

Similar Compounds

    De-O-methylsimmondsin: Another derivative of simmondsin with one less methyl group.

    Simmondsin: The parent compound found in jojoba seeds.

    Simmondsin ferulate: A ferulic acid ester of simmondsin.

Uniqueness

Dide-O-methylsimmondsin is unique due to its specific structure, which lacks two methyl groups compared to simmondsin. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2E)-2-[2,3,4-trihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO9/c15-2-1-5-7(3-6(17)10(19)9(5)18)23-14-13(22)12(21)11(20)8(4-16)24-14/h1,6-14,16-22H,3-4H2/b5-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQYIJOEUFLPMV-KTAJNNJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(=CC#N)C1OC2C(C(C(C(O2)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(C(/C(=C\C#N)/C1OC2C(C(C(C(O2)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135074-86-1
Record name Dide-O-methylsimmondsin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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